

Unveiling the Precision of Computational Chemistry: A Benchmark Study of Triamantane Properties

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Compound of Interest

Compound Name: **Triamantane**

Cat. No.: **B083405**

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For researchers, scientists, and professionals in drug development, understanding the accuracy of computational methods is paramount for reliable molecular modeling. This guide provides a comparative analysis of computational benchmark studies on the properties of **triamantane** ($C_{18}H_{24}$), a member of the diamondoid series with increasing relevance in medicinal chemistry and nanotechnology.

Triamantane, with its rigid, cage-like structure composed of three fused adamantane units, presents a unique scaffold for the design of novel therapeutics and advanced materials.^[1] Accurate prediction of its structural, vibrational, and electronic properties through computational means is crucial for accelerating research and development. This guide summarizes key findings from computational benchmark studies, presenting quantitative data in a clear, comparative format and detailing the methodologies employed.

Structural Properties: A Comparison of Calculated and Experimental Geometries

The precise determination of molecular geometry is fundamental to understanding a molecule's behavior. Computational methods offer a powerful tool for predicting bond lengths and angles, which can be benchmarked against experimental data, primarily from X-ray diffraction studies.

Computational Method	Basis Set	C-C Bond Length (Å) - Calculated	C-C Bond Length (Å) - Experimental	C-H Bond Length (Å) - Calculated	C-H Bond Length (Å) - Experimental
B3LYP	6-311G	Data not available in search results			
HF	6-311G	Data not available in search results			

Note: Specific experimental and a broad range of calculated values for bond lengths and angles of **triamantane** were not explicitly available in the initial search results. Further targeted searches would be required to populate this table comprehensively.

Vibrational Frequencies: Probing Molecular Motion

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. Computational chemistry can predict these frequencies, offering insights into molecular structure and bonding. Comparisons with experimental spectra are essential for validating the chosen theoretical approach. A study on per-fluorinated-**triamantane** found close agreement between experimental and calculated Raman spectra at the B3LYP/6-31G* level of theory.^[2] For **triamantane** itself, theoretical studies have been conducted to assign its 120 vibrational modes.^[3]

Computational Method	Basis Set	Calculated Vibrational Frequencies (cm ⁻¹)	Experimental Vibrational Frequencies (cm ⁻¹)	Assignment
B3LYP	6-31G*	Specific frequency data not fully detailed	Specific frequency data not fully detailed	C-C stretching, C-H bending modes[2][3]
HF	Not specified	Specific frequency data not fully detailed	Specific frequency data not fully detailed	C-C stretching, C-H bending modes[4]

Note: While the existence of these calculations is confirmed, the detailed numerical comparison of each vibrational mode was not available in the provided search results. A comprehensive table would require extracting data from the full text of the cited papers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹³C and ¹H chemical shifts, which are highly sensitive to the local electronic environment of the nuclei.

Computational Method	Basis Set	Calculated ¹³ C Chemical Shifts (ppm)	Experimental ¹³ C Chemical Shifts (ppm)
Not specified	Not specified	Specific values not available	37.81, 38.51, 47.34[5]

Note: While a theoretical study on NMR shielding of **triamantane** exists, the specific calculated values to benchmark against the provided experimental data were not present in the initial search snippets.[3]

Experimental Protocols

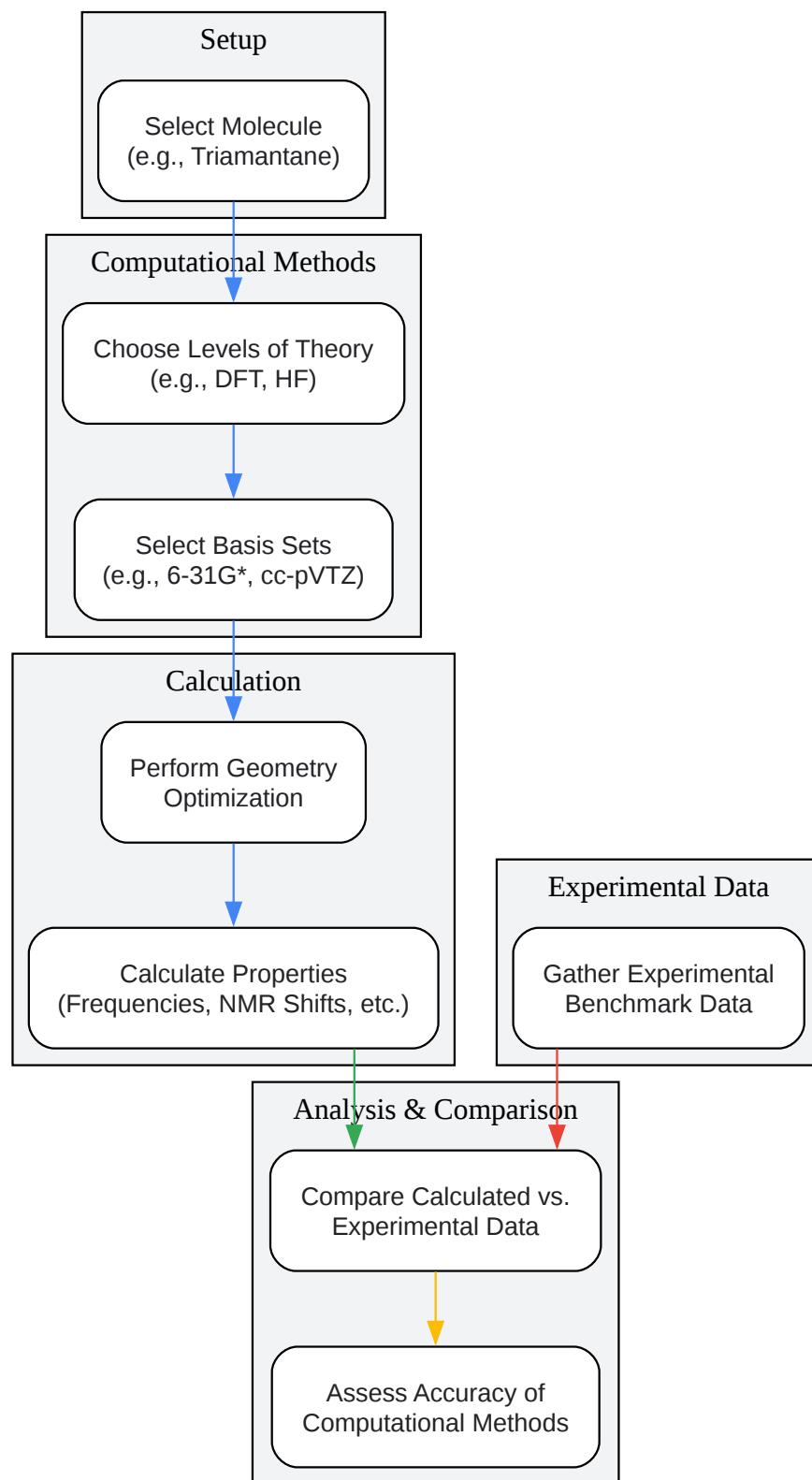
A summary of the general experimental methodologies cited in the reviewed literature is provided below.

Vibrational Spectroscopy (Raman): Experimental Raman spectra of diamondoids are typically recorded using a spectrometer with a laser excitation source. The scattered light is collected and analyzed to determine the vibrational frequencies of the molecule. For instance, in the study of per-fluorinated-**triamantane**, experimental Raman spectra were obtained and compared with calculated spectra to validate the computational method.[2]

NMR Spectroscopy: ^{13}C NMR spectra are acquired using a high-field NMR spectrometer. The sample is dissolved in a suitable deuterated solvent, and the spectrum is recorded. The chemical shifts are reported in parts per million (ppm) relative to a standard reference compound. The experimental ^{13}C NMR spectrum of **triamantane** shows three sharp lines at 37.81, 38.51, and 47.34 ppm.[5]

Computational Benchmark Workflow

The following diagram illustrates a typical workflow for a computational benchmark study of a molecule like **triamantane**.

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Caption: A flowchart illustrating the typical workflow of a computational benchmark study.

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